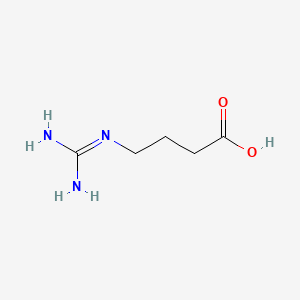

4-Guanidinobutanoic acid

Beschreibung

4-Guanidinobutyrate has been reported in Citrus reticulata, Drosophila melanogaster, and other organisms with data available.

RN given refers to parent cpd

Eigenschaften

IUPAC Name |

4-(diaminomethylideneamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c6-5(7)8-3-1-2-4(9)10/h1-3H2,(H,9,10)(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHVEAJXIMEOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196785 | |

| Record name | gamma-Guanidinobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Guanidinobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

463-00-3 | |

| Record name | γ-Guanidinobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Guanidinobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 463-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | gamma-Guanidinobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-guanidinobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-GUANIDINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ADP48O8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Guanidinobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 4-Guanidinobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobutanoic acid (4-GBA), also known as γ-guanidinobutyric acid, is a naturally occurring guanidino compound that is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). It is found across various biological systems, from fungi to mammals, and is implicated in a range of physiological and pathological processes.[1] This technical guide provides a comprehensive overview of the known biosynthetic pathways of 4-GBA, quantitative data on the enzymes and metabolites involved, detailed experimental protocols for its study, and insights into the regulation of its production.

Biosynthesis Pathways of this compound

The biosynthesis of 4-GBA is intrinsically linked to the metabolism of L-arginine.[1] Several pathways have been elucidated, with varying prevalence across different organisms.

The Arginine Decarboxylase Pathway

A primary route for 4-GBA synthesis, particularly in bacteria and plants, involves the initial decarboxylation of L-arginine to agmatine (B1664431).[2] This agmatine is then further metabolized to produce 4-GBA.

-

Step 1: L-Arginine to Agmatine: L-arginine is decarboxylated by arginine decarboxylase (ADC) to form agmatine and carbon dioxide. This reaction often requires pyridoxal-5'-phosphate (PLP) as a cofactor.[2]

-

Step 2: Agmatine to N-Carbamoylputrescine (in some pathways): In some organisms, agmatine is hydrolyzed by agmatinase to putrescine and urea. However, an alternative pathway to 4-GBA proceeds through different intermediates.

-

Step 3: Agmatine to 4-Guanidinobutyraldehyde: Agmatine can be oxidized by a diamine oxidase to form 4-guanidinobutyraldehyde.

-

Step 4: 4-Guanidinobutyraldehyde to this compound: The aldehyde is then oxidized by an aldehyde dehydrogenase to yield this compound.

The L-Arginine:Glycine (B1666218) Amidinotransferase (AGAT) Pathway

A more direct pathway to 4-GBA has been proposed, involving the transfer of a guanidino group from L-arginine to a precursor molecule. While the primary substrate for L-arginine:glycine amidinotransferase (AGAT) is glycine, leading to the synthesis of guanidinoacetate (a precursor to creatine), evidence suggests that AGAT can also utilize other amino acids as substrates.[1] It has been proposed that GABA can act as an acceptor for the amidino group from L-arginine, in a reaction catalyzed by AGAT, to directly form 4-GBA.

The Guanidinobutyrase Pathway (Fungal)

A novel pathway for the catabolism of agmatine that leads to the formation of 4-GBA has been identified in the fungus Aspergillus niger.[3] This pathway involves the enzyme 4-guanidinobutyrase (GBase) , which hydrolyzes 4-GBA to GABA and urea. While this is a catabolic pathway for 4-GBA, the reverse reaction could potentially contribute to its synthesis under certain conditions, and the presence of this enzyme highlights a key metabolic node for 4-GBA.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and concentrations of this compound.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km | Vmax | Reference |

| Arginine Decarboxylase (Inducible) | Escherichia coli B | L-Arginine | - | - | [4] |

| 4-Guanidinobutyrase (GBase) | Candida parapsilosis | 4-Guanidinobutyrate | - | - | [5] |

| 4-Guanidinobutyrase (GBase) | Candida parapsilosis | 3-Guanidinopropionate | - | - | [5] |

Table 2: Concentrations of this compound and Related Metabolites

| Metabolite | Tissue/Fluid | Organism | Concentration | Reference |

| Guanidinoacetic acid | Plasma | Human | 7.06 ± 1.29 µmol/L | [6] |

| Methylguanidine | Plasma | Human | 1.62 ± 1.3 µmol/L | [6] |

| Guanidinosuccinic acid | Plasma | Human | 0.66 ± 0.22 µmol/L | [6] |

| Creatine (B1669601) | Plasma | Human | 80.9 ± 37.9 µmol/L | [6] |

| Guanidino compounds | Brain, Plasma, Liver, Kidneys | Mouse (Arginase knockout) | Increased | [7] |

Note: Specific concentration ranges for this compound in various human tissues and plasma are not well-documented and require further investigation.

Experimental Protocols

This section provides an overview of methodologies for key experiments in the study of 4-GBA biosynthesis.

Arginine Decarboxylase (ADC) Activity Assay

A common method for determining ADC activity involves monitoring the production of its product, agmatine.

Principle: The assay is based on the detection of agmatine formed from the enzymatic decarboxylation of arginine. A colorimetric reaction with a modified diacetyl reagent is used to quantify agmatine.[8][9]

Protocol Outline:

-

Enzyme Preparation: Prepare a crude enzyme extract from the tissue or cell culture of interest.

-

Reaction Mixture: Prepare a reaction buffer containing a suitable pH (often acidic for bacterial ADCs), pyridoxal-5'-phosphate (PLP) as a cofactor, and L-arginine as the substrate.

-

Incubation: Incubate the enzyme preparation with the reaction mixture for a defined period at an optimal temperature.

-

Reaction Termination: Stop the reaction, typically by adding acid.

-

Agmatine Extraction: Perform a differential butanol extraction to separate agmatine from the reaction mixture.

-

Colorimetric Detection: React the extracted agmatine with a modified diacetyl reagent.

-

Quantification: Measure the absorbance of the resulting colored product using a spectrophotometer and quantify the amount of agmatine produced against a standard curve.

L-Arginine:Glycine Amidinotransferase (AGAT) Activity Assay using HPLC

This method allows for the simultaneous quantification of the substrate (L-arginine) and products (guanidinoacetate or other guanidino compounds) of the AGAT reaction.

Principle: The separation and quantification of arginine and its metabolites are achieved by High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization.[10]

Protocol Outline:

-

Enzyme and Substrate Preparation: Prepare purified or semi-purified AGAT and solutions of L-arginine and the acceptor amino acid (e.g., glycine or GABA).

-

Reaction Incubation: Mix the enzyme with the substrates in a suitable buffer and incubate at 37°C.

-

Sample Preparation:

-

Terminate the reaction.

-

Perform solid-phase extraction (SPE) to clean up the sample.

-

Dry the eluted sample.

-

-

Derivatization: Reconstitute the sample and derivatize the amino acids with o-phthaldialdehyde (OPA) to make them fluorescent.

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a C18 column.

-

Use an appropriate mobile phase gradient for separation.

-

Detect the fluorescently labeled compounds using a fluorescence detector.

-

-

Data Analysis: Quantify the substrates and products by comparing their peak areas to those of known standards.

Quantification of this compound in Plasma using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like 4-GBA in complex biological matrices.

Principle: This method involves the separation of 4-GBA from other plasma components by liquid chromatography, followed by its detection and quantification using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[11]

Protocol Outline:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant.

-

-

LC Separation:

-

Inject the supernatant into an LC system.

-

Use a suitable column (e.g., C18 or HILIC) and mobile phase gradient to achieve chromatographic separation of 4-GBA.

-

-

MS/MS Detection:

-

Introduce the eluent from the LC into the mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for 4-GBA and an internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of 4-GBA standards.

-

Determine the concentration of 4-GBA in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Regulation of this compound Biosynthesis

The biosynthesis of 4-GBA is regulated at multiple levels, primarily through the control of the enzymes involved in the upstream pathways of arginine metabolism.

Regulation of Arginine Decarboxylase (ADC)

-

Transcriptional Regulation: In bacteria, the expression of ADC is often induced by acidic conditions as part of an acid resistance mechanism.[2] In plants, ADC expression is responsive to various stresses.

-

Allosteric Regulation: The activity of ADC can be influenced by the concentrations of its substrate (arginine) and product (agmatine).

Regulation of L-Arginine:Glycine Amidinotransferase (AGAT)

-

Hormonal Regulation: The expression and activity of AGAT are known to be regulated by hormones. Growth hormone and thyroxine have been shown to induce AGAT activity.[1] Conversely, estrogens can decrease AGAT activity.[1][12] Testosterone has been observed to increase AGAT activity in male rats.[1]

-

Metabolic Regulation: The end-product of the creatine biosynthetic pathway, creatine itself, acts as a feedback inhibitor of AGAT, repressing its synthesis at the pretranslational level.[3] The substrate L-arginine and the product L-ornithine can also influence AGAT activity.

Conclusion

The biosynthesis of this compound is a complex process with multiple contributing pathways that are intricately regulated. While significant progress has been made in identifying the key enzymes and metabolic routes, further research is needed to fully elucidate the quantitative aspects of these pathways in mammals, including detailed enzyme kinetics and tissue-specific concentrations of 4-GBA. The development and standardization of robust experimental protocols are crucial for advancing our understanding of the physiological and pathological roles of this intriguing molecule. This guide provides a solid foundation for researchers and professionals in drug development to explore the therapeutic potential of targeting the 4-GBA biosynthetic pathway.

References

- 1. Arginine:glycine amidinotransferase - Wikipedia [en.wikipedia.org]

- 2. Arginine decarboxylase - Wikipedia [en.wikipedia.org]

- 3. Cloning and sequencing of rat kidney L-arginine:glycine amidinotransferase. Studies on the mechanism of regulation by growth hormone and creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of enzyme kinetics by using integrated rate equations. Arginine decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a novel 4-guanidinobutyrase from Candida parapsilosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concentration of guanidines in normal human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increased plasma and tissue guanidino compounds in a mouse model of hyperargininemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid methods for determining decarboxylase activity: arginine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid Methods for Determining Decarboxylase Activity: Arginine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Estrogen modulates the expression of L-arginine:glycine amidinotransferase in chick liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Guanidinobutanoic Acid in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobutanoic acid (4-GBA), a naturally occurring derivative of the amino acid arginine, is emerging as a significant player in cellular metabolism.[1] While it exists in all eukaryotes, from yeast to humans, its precise roles and mechanisms of action are still under active investigation.[1] This technical guide provides an in-depth exploration of 4-GBA's metabolic pathways, the enzymes governing its transformation, and its interactions within the cellular environment. Understanding the intricacies of 4-GBA metabolism is crucial for researchers and drug development professionals seeking to leverage this molecule for therapeutic applications, particularly in the context of neurological and metabolic disorders.

Biosynthesis and Catabolism of this compound

The metabolic journey of this compound is intricately linked to the metabolism of L-arginine and its derivative, agmatine (B1664431).

Synthesis from Agmatine

The primary route for 4-GBA synthesis involves the oxidative deamination of agmatine. Agmatine itself is produced from the decarboxylation of L-arginine by the enzyme arginine decarboxylase (ADC) (EC 4.1.1.19).[2] Subsequently, diamine oxidase (DAO) (EC 1.4.3.22) catalyzes the conversion of agmatine to 4-guanidinobutyraldehyde, which is then further oxidized to this compound.

Catabolism to GABA

4-GBA is a direct precursor to the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). This conversion is catalyzed by the enzyme 4-guanidinobutyrase (GBase) (EC 3.5.3.7), which hydrolyzes 4-GBA to produce GABA and urea.[3] This positions 4-GBA as a critical intermediate linking arginine metabolism to GABAergic neurotransmission.

digraph "Metabolic Pathway of this compound" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

Arginine [label="L-Arginine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Agmatine [label="Agmatine", fillcolor="#FBBC05", fontcolor="#202124"];

Guanidinobutyraldehyde [label="4-Guanidinobutyraldehyde", fillcolor="#FBBC05", fontcolor="#202124"];

GBA [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

GABA [label="GABA", fillcolor="#34A853", fontcolor="#FFFFFF"];

Urea [label="Urea", fillcolor="#F1F3F4", fontcolor="#202124"];

Arginine -> Agmatine [label="Arginine Decarboxylase\n(ADC)"];

Agmatine -> Guanidinobutyraldehyde [label="Diamine Oxidase\n(DAO)"];

Guanidinobutyraldehyde -> GBA [label="Aldehyde\nDehydrogenase"];

GBA -> GABA [label="4-Guanidinobutyrase\n(GBase)"];

GBA -> Urea [label="4-Guanidinobutyrase\n(GBase)", style=dashed];

}

Workflow for Arginine Decarboxylase Activity Assay.

Diamine Oxidase Activity Assay

This protocol is based on a coupled assay that measures the production of hydrogen peroxide.[4]

Principle: Diamine oxidase catalyzes the oxidative deamination of its substrate, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a coupled reaction with a chromogenic substrate and horseradish peroxidase (HRP) to produce a colored product that can be quantified.

Materials:

-

50 mM HEPES buffer, pH 7.2

-

Substrate (e.g., putrescine)

-

Chromogen stock solution (e.g., ABTS)

-

Horseradish peroxidase (HRP)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, the chromogen stock solution, and HRP.

-

Initiate the reaction by adding the diamine substrate (e.g., putrescine).

-

Incubate the reaction at 37°C.

-

Monitor the oxidation of the chromogen by measuring the change in absorbance at the appropriate wavelength (e.g., 414 nm for ABTS) over time.

```dot

digraph "Diamine Oxidase Assay Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Prepare Reaction Mixture\n(Buffer, Chromogen, HRP)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

AddSubstrate [label="Add Diamine Substrate"];

Incubate [label="Incubate at 37°C"];

Measure [label="Monitor Absorbance Change", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> AddSubstrate;

AddSubstrate -> Incubate;

Incubate -> Measure;

}

References

- 1. ymdb.ca [ymdb.ca]

- 2. Arginine decarboxylase - Wikipedia [en.wikipedia.org]

- 3. Characterization and Regulation of the gbuA Gene, Encoding Guanidinobutyrase in the Arginine Dehydrogenase Pathway of Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structure and inhibition of human diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

natural sources of 4-Guanidinobutanoic acid

An In-depth Technical Guide to the Natural Sources of 4-Guanidinobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as γ-guanidinobutyric acid (GBA), is an endogenous guanidino compound found across all eukaryotic life. As a metabolite of L-arginine and γ-aminobutyric acid (GABA), it plays a role in nitrogen metabolism and has been identified as a potential biomarker in certain metabolic disorders, such as uremia. This document provides a comprehensive overview of the , its biosynthetic pathway, and the analytical methodologies used for its quantification in biological matrices.

Natural Occurrence and Distribution

This compound is a widely distributed metabolite, existing in all eukaryotes from yeast to humans.[1][2][3] Its presence has been confirmed in various biological fluids and tissues, as well as in several plant and fungal species, although quantification in the latter remains limited.

Occurrence in Mammals

In humans and other mammals, this compound is a normal product of metabolism.[2] It is found primarily in blood (plasma and erythrocytes), urine, cerebrospinal fluid (CSF), and has been specifically identified in prostate and placental tissues.[1][4][5] Elevated levels of this and other guanidino compounds are strongly associated with hyperargininemia and uremia (chronic renal failure), making it a compound of clinical interest.[1][2][4]

Occurrence in Plants and Fungi

While analytical studies have focused primarily on mammalian sources, this compound has been detected in various plants. It is expected to be present in fruits such as apples, french plantains, and loquats, though it has not been quantified in these sources.[1][2] As a metabolite, it is also produced by the yeast Saccharomyces cerevisiae.[5]

Quantitative Data in Biological Fluids

Quantitative analysis of this compound has been most extensively performed on human biological fluids, particularly in studies comparing healthy individuals to those with uremia. The data highlights a significant accumulation of the compound in patients with kidney failure.

| Biological Matrix | Subject Group | Concentration Range (µmol/L) | Reference |

| Serum | Healthy Volunteers | 0.2 - 88.0 (for total guanidino compounds) | [6] |

| Uremic Patients | 0.8 - 521 (for total guanidino compounds) | [6] | |

| Plasma | Healthy Individuals | Detected and Quantifiable | [4] |

| Uremic Patients | Substantially Increased | [4] | |

| Erythrocytes | Healthy Individuals | Detected and Quantifiable | [4] |

| Uremic Patients | Substantially Increased | [4] | |

| Urine | Healthy Volunteers | < LOD - 7304 | [6] |

| Uremic Patients | < LOD - 7541 | [6] |

Note: The ranges provided for serum and urine in reference[6] encompass a group of guanidino compounds, including this compound. Specific concentration values for this compound alone are not consistently isolated in the literature but are included within these elevated ranges.

Biosynthesis of this compound

The primary metabolic route for the synthesis of this compound is the enzymatic transfer of a guanidino group from L-arginine to γ-aminobutyric acid (GABA).[7] This reaction is catalyzed by an amidinotransferase, specifically arginine:glycine amidinotransferase (AGAT), which also participates in the synthesis of guanidinoacetic acid (a precursor to creatine).

Caption: Biosynthesis of this compound from its precursors.

Experimental Protocols for Analysis

The determination of this compound in biological samples typically requires a multi-step analytical workflow involving sample preparation, chemical derivatization, and chromatographic separation. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.[4][8][9]

Sample Preparation and Extraction

The initial step involves isolating the analyte from the complex biological matrix (e.g., plasma, serum, urine).

-

Objective: Remove interfering substances, primarily proteins.

-

Methodology: For plasma or serum, protein precipitation is achieved by adding a strong acid, such as trichloroacetic acid (TCA), followed by centrifugation to separate the protein pellet from the supernatant containing the guanidino compounds.[4] Alternative methods include solid-phase extraction (SPE) for cleaner extracts.[8]

Pre-Column Derivatization

Guanidino compounds lack a strong native chromophore or fluorophore, making them difficult to detect with high sensitivity using standard UV or fluorescence detectors. Derivatization converts the analyte into a form that is easily detectable.

-

Objective: To attach a UV-absorbing or fluorescent tag to the guanidino group.

-

Methodology: The sample extract is mixed with a derivatizing reagent under specific pH and temperature conditions. Common reagents include 9,10-phenanthrenequinone, methylglyoxal, pyridoin, or benzoin, which react with the guanidino moiety to form highly fluorescent or UV-active products.[6][8][9]

HPLC Separation and Detection

The derivatized sample is injected into an HPLC system for separation and quantification.

-

Objective: To separate this compound from other guanidino compounds and matrix components.

-

Methodology: Reversed-phase chromatography using a C18 column is typically employed.[6] A mobile phase gradient, often consisting of an aqueous buffer (e.g., sodium tetraborate) and an organic solvent (e.g., methanol), is used to elute the compounds.[6][9] Detection is performed using a fluorescence or UV detector set to the excitation and emission wavelengths specific to the chosen derivative. Identity can be confirmed using mass spectrometry (MS).[8]

Caption: Workflow for this compound analysis from biological fluids.

References

- 1. Showing Compound gamma-Guanidinobutyric acid (FDB005408) - FooDB [foodb.ca]

- 2. NP-MRD: Showing NP-Card for this compound (NP0001360) [np-mrd.org]

- 3. ymdb.ca [ymdb.ca]

- 4. Liquid-chromatographic determination of guanidino compounds in plasma and erythrocyte of normal persons and uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Guanidinobutyrate | C5H11N3O2 | CID 25200642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of gamma-guanidinobutyric acid from gamma-aminobutyric acid and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-depth Technical Guide: 4-Guanidinobutanoic Acid Physiological Concentration in Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentration of 4-guanidinobutanoic acid (4-GBA) in human plasma. It includes quantitative data from peer-reviewed studies, detailed experimental methodologies for its quantification, and a visualization of its primary biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the study of this endogenous metabolite.

Physiological Plasma Concentration of this compound

This compound, also known as γ-guanidinobutyric acid, is a normal metabolite found in low concentrations in human plasma[1]. It is a product of arginine metabolism and is synthesized from L-arginine and γ-aminobutyric acid (GABA)[2][3]. The physiological concentration of 4-GBA in the plasma of healthy individuals is not extensively documented, with limited studies providing quantitative data.

The following table summarizes the reported physiological concentrations of this compound in the serum of healthy adults.

| Analyte | Matrix | Concentration (µmol/L) | Analytical Method | Reference |

| This compound (GBA) | Serum | 0.20 ± 0.08 | GC-FID | Majed, et al. (2013) |

Data are presented as mean ± standard deviation.

Experimental Protocols for Quantification

The accurate quantification of this compound in plasma is crucial for understanding its physiological and pathological roles. Below are detailed methodologies from published studies, including a gas chromatography-flame ionization detection (GC-FID) method.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method, adapted from Majed et al. (2013), describes the determination of guanidino compounds, including this compound, in human serum.

2.1.1. Sample Preparation

-

Deproteinization: To 1.0 mL of serum, add 2.0 mL of acetonitrile.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the mixture at 1500 x g for 10 minutes.

-

Supernatant Collection: Carefully collect the clear supernatant.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the derivatization solvent.

2.1.2. Derivatization

-

To the reconstituted sample, add 100 µL of isobutyl chloroformate (IBCF) and 100 µL of isovaleroylacetone (IVA).

-

Heat the mixture at 60°C for 15 minutes to facilitate the derivatization reaction.

-

After cooling to room temperature, the sample is ready for GC-FID analysis.

2.1.3. GC-FID Conditions

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Column: HP-5 capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Nitrogen at a flow rate of 1.5 mL/min.

-

Injector Temperature: 250°C.

-

Detector Temperature (FID): 300°C.

-

Oven Temperature Program:

-

Initial temperature: 90°C, hold for 2 minutes.

-

Ramp: Increase to 220°C at a rate of 10°C/min.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 10:1.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method (General Approach)

While a specific, detailed protocol for this compound was not found in the literature, a general LC-MS/MS methodology for the analysis of small polar molecules like amino acids and their derivatives in plasma can be adapted.

2.2.1. Sample Preparation

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) (containing an appropriate internal standard, e.g., a stable isotope-labeled 4-GBA).

-

Vortexing: Vortex the mixture for 30 seconds.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.

2.2.2. LC-MS/MS Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar compounds like 4-GBA.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and gradually increasing the aqueous phase to elute the analyte.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) would be used for quantification. The precursor ion would be the protonated molecule of 4-GBA [M+H]⁺, and a specific product ion would be monitored.

Signaling and Metabolic Pathways

This compound is synthesized from L-arginine and γ-aminobutyric acid (GABA) through the action of the enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT)[2][3]. This enzyme transfers the amidino group from L-arginine to GABA, forming 4-GBA and ornithine[2].

Biosynthesis of this compound

The following diagram illustrates the enzymatic synthesis of this compound.

Experimental Workflow for Plasma Analysis

The general workflow for the quantification of this compound in plasma involves several key steps from sample collection to data analysis.

References

4-Guanidinobutanoic Acid in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Guanidinobutanoic acid (GBA), a guanidino compound found within the mammalian central nervous system (CNS). It delves into its metabolic pathways, transport mechanisms, neuropharmacological effects, and its implications in various neurological conditions. The information is curated to support advanced research and therapeutic development.

Introduction

This compound (GBA), also known as γ-guanidinobutyric acid, is an endogenous molecule present in the mammalian brain.[1][2] It belongs to a class of compounds known as guanidino compounds (GCs), which are structurally related to arginine.[3][4] While some GCs, like creatine (B1669601), are vital for energy homeostasis, others, including GBA, are considered potential neurotoxins and endogenous convulsants.[1][2][3] The accumulation of GBA and other GCs in the brain has been linked to epileptic discharges and seizures, making it a molecule of significant interest in the study of neurological disorders.[2][3]

Biosynthesis and Metabolism

The primary pathway for GBA synthesis in the CNS is believed to originate from L-arginine. L-arginine is first decarboxylated by the enzyme arginine decarboxylase (ADC) to form agmatine (B1664431).[5][6][7] Agmatine, a neuromodulator in its own right, can then be further metabolized.[6] An alternative pathway for agmatine degradation involves oxidation by diamine oxidase, which converts it into 4-guanidinobutyraldehyde.[5] This aldehyde is subsequently converted by aldehyde dehydrogenase into this compound.[5][8]

In some organisms, a novel catabolic route has been identified where GBA is further hydrolyzed by the enzyme 4-guanidinobutyrase (GBase) to yield 4-aminobutanoate (GABA), a major inhibitory neurotransmitter, and urea.[9][10][11] While this complete pathway has been detailed in Aspergillus niger, its functional presence and significance in the mammalian CNS are still under investigation.[9][10]

Transport and Distribution in the CNS

The movement of GCs, including GBA, across the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB) is tightly regulated by specific transporters.[3][12] These barriers are crucial for maintaining CNS homeostasis and protecting the brain from neurotoxic substances.[3][13][14]

GBA is recognized as a substrate for the creatine transporter (CRT/SLC6A8), which is expressed at the BBB and is the primary route for creatine supply from the blood to the brain.[1][3][12] This suggests a potential competitive interaction between GBA and creatine for transport into the CNS. An elevated plasma concentration of GBA could interfere with creatine uptake, potentially disrupting the brain's energy balance and lowering the seizure threshold.[1] While the BBB has efficient efflux systems for many amino acids and neurotransmitters, the efflux of GCs like GBA is considered negligible.[3][12] Instead, the BCSFB appears to be the main site for clearing these compounds from the brain.[12]

Neuropharmacology and Mechanism of Action

The accumulation of GBA in the brain is associated with neurotoxic effects, primarily characterized by the induction of seizures.[1][2] The precise mechanisms are multifaceted but are thought to involve the modulation of major neurotransmitter systems.

-

GABAergic System : Many GCs are known to interact with GABA-A receptors.[15] Given that GBA is a structural analog of GABA, a direct interaction is plausible. The convulsant properties of GBA suggest it may act as an antagonist or inverse agonist at the GABA-A receptor, thereby inhibiting the primary pathway for fast synaptic inhibition in the brain and leading to neuronal hyperexcitability.[15][16][17]

-

Excitatory Systems : Some GCs can activate N-methyl-D-aspartate (NMDA) receptors, contributing to an excitatory effect.[15][18] While the specific action of GBA on NMDA receptors is less defined, this remains a potential mechanism for its pro-convulsive activity.

-

Energy Metabolism : As mentioned, by competing with creatine for transport via the CRT, GBA can indirectly affect neuronal energy homeostasis.[1] A deficit in the creatine/phosphocreatine system impairs the cell's ability to buffer ATP levels, which is critical during periods of high synaptic activity, potentially rendering neurons more susceptible to excitotoxicity.

Role in Neurological Disorders

The neurotoxic profile of GBA implicates it in the pathophysiology of several neurological conditions.

-

Epilepsy : GBA is considered an endogenous convulsant.[2] Studies have shown that intracisternal injection of GBA induces seizures in animal models, and levels of certain GCs are altered during convulsions.[2][19] Its accumulation, whether through metabolic dysfunction or transport abnormalities, may contribute to the generation of seizures.

-

Hyperargininemia : In this inherited metabolic disorder characterized by a deficiency of the enzyme arginase, high levels of arginine lead to its metabolism through alternative pathways. This results in increased urinary excretion of GBA, suggesting a systemic overproduction that could impact the CNS.[20]

-

Uremic Encephalopathy : In patients with uremia, several GCs accumulate in the serum, cerebrospinal fluid, and brain, acting as uremic neurotoxins.[15] These compounds are implicated in the epileptic and cognitive symptoms of uremic encephalopathy, likely through their combined inhibitory effects on GABA-A receptors and activation of NMDA receptors.[15]

Quantitative Data

Quantitative analysis of GBA in the CNS is challenging due to its low physiological concentrations. However, data from animal models provide some insight.

| Compound | Matrix | Species | Condition | Concentration / Level | Reference |

| γ-Guanidinobutyric acid | Brain | Rabbit | During Metrazol-induced convulsion | Increased | [19] |

| γ-Guanidinobutyric acid | Urine | Human | Hyperargininemia | Increased excretion | [20] |

| Guanidinoacetic acid (GAA) | Brain | Mouse | GAMT-knockout | 1.85-1.87 mM (vs. 12 µM in normal) | [3] |

| Agmatine | Peripheral Plasma | Rat | Oral administration | < 1 nmol/ml | [21] |

Experimental Protocols

The study of GBA in the CNS involves a range of biochemical and physiological techniques.

A common method for the sensitive and specific quantification of GBA is Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS).

Protocol Outline:

-

Sample Preparation : Brain tissue is homogenized in a suitable solvent (e.g., methanol/water mixture) to precipitate proteins. Cerebrospinal fluid (CSF) or plasma may require deproteinization with acetonitrile (B52724) or a similar agent.

-

Internal Standard : A stable isotope-labeled internal standard (e.g., 13C 4-Guanidinobutyric acid) is added to the sample prior to processing to correct for matrix effects and variations in instrument response.[22]

-

Chromatographic Separation : The sample extract is injected into a UHPLC system. Separation is typically achieved on a hydrophilic interaction liquid chromatography (HILIC) column, which is effective for retaining and separating polar compounds like GBA.[23]

-

Mass Spectrometry Detection : The column eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both GBA and its internal standard are monitored for high selectivity and accurate quantification.

To assess the pro-convulsive effects of GBA, electrophysiological recordings from brain slices or in vivo animal models are employed.

Protocol Outline (Brain Slice Electrophysiology):

-

Slice Preparation : An animal (e.g., rat, mouse) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus) are prepared using a vibratome.

-

Incubation : Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

Recording : A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF.

-

Drug Application : A baseline of spontaneous or evoked neuronal activity is recorded using field potential or patch-clamp techniques. GBA is then bath-applied to the slice via the perfusing aCSF.

-

Data Acquisition and Analysis : Changes in neuronal firing rate, synaptic potentials, or the appearance of epileptiform discharges (interictal-like spikes) are recorded and analyzed to determine the effect of GBA on neuronal excitability.

References

- 1. researchgate.net [researchgate.net]

- 2. A role for guanidino compounds in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Agmatine - Wikipedia [en.wikipedia.org]

- 6. Agmatine : metabolic pathway and spectrum of activity in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arginine decarboxylase - Wikipedia [en.wikipedia.org]

- 8. Arginine Catabolism (ADC & ADH pathway) [iubmb.qmul.ac.uk]

- 9. Novel Route for Agmatine Catabolism in Aspergillus niger Involves 4-Guanidinobutyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Route for Agmatine Catabolism in Aspergillus niger Involves 4-Guanidinobutyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ptools.citrusgenomedb.org [ptools.citrusgenomedb.org]

- 12. Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transport characteristics of a novel peptide platform for CNS therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Cation Transporter Expression and Function in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Endogenous guanidino compounds as uremic neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. digitalcommons.butler.edu [digitalcommons.butler.edu]

- 19. Studies on Guanidino Compounds in Brain by Automatic Liquid Chromatography [jstage.jst.go.jp]

- 20. Guanidino compounds in hyperargininemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Molecular and Metabolic Influence of Long Term Agmatine Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 23. mdpi.com [mdpi.com]

Potential Therapeutic Applications of 4-Guanidinobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Guanidinobutanoic acid (4-GBA), also known as γ-guanidinobutyric acid, is an endogenous metabolite derived from the amino acid L-arginine.[1][2] It is naturally present in eukaryotes, including humans, and is implicated in arginine and proline metabolism.[3][4] While research specifically targeting 4-GBA as a therapeutic agent is limited, its role as a guanidino compound suggests potential applications in neurological and metabolic disorders characterized by dysregulated arginine metabolism. Guanidino compounds are known to accumulate in conditions such as uremia, hyperargininemia, and hepatic encephalopathy, where they can exert neurotoxic effects.[3][5] This technical guide provides an in-depth overview of the current understanding of this compound, its potential mechanisms of action, and prospective therapeutic applications, drawing insights from studies on related guanidino compounds.

Introduction to this compound

This compound is a derivative of butanoic acid with a guanidino group at the 4th position.[6] It is biosynthesized from L-arginine and is a normal, low-concentration metabolite found in various tissues and biofluids, including the brain, blood, urine, and cerebrospinal fluid.[7][8][9] The accumulation of certain guanidino compounds is associated with pathological conditions, suggesting that modulating their levels or effects could have therapeutic benefits.[10]

Potential Therapeutic Applications

The primary therapeutic potential of this compound is hypothesized to be in conditions where the balance of guanidino compounds is disrupted.

Neuroprotection

Elevated levels of certain guanidino compounds are linked to neurotoxicity, primarily through the inhibition of inhibitory neurotransmitter receptors (GABA and glycine) and the activation of excitatory NMDA receptors.[3][5][11] This disruption of the excitatory/inhibitory balance can lead to seizures and neuronal damage.[2][7] While some guanidino compounds are convulsants, the specific action of 4-GBA is not well-characterized.[2] A potential therapeutic application could involve using 4-GBA to competitively modulate the neurotoxic effects of other accumulated guanidino compounds.

Metabolic Disorders

-

Uremia and Hyperargininemia: In renal failure (uremia) and arginase deficiency (hyperargininemia), there is a significant accumulation of guanidino compounds, which contributes to the associated neurological symptoms.[3][10] Therapeutic strategies could aim to either reduce the levels of toxic guanidino compounds or mitigate their effects.

-

Ammonia Toxicity and Hepatic Encephalopathy: Hyperammonemia, a hallmark of hepatic encephalopathy, is associated with altered metabolism of guanidino compounds.[12][13] The role of 4-GBA in this context is an area for further investigation.

Mechanisms of Action

The precise mechanisms of action for this compound are not well-elucidated. However, based on the activities of related compounds, several potential pathways can be proposed.

Modulation of Neurotransmitter Receptors

Several guanidino compounds have been shown to interact with major neurotransmitter systems. It is plausible that 4-GBA could modulate:

-

GABA and Glycine (B1666218) Receptors: Some guanidino compounds inhibit GABA and glycine responses, likely by blocking the associated chloride channels.[11]

-

NMDA Receptors: Guanidinosuccinic acid, another guanidino compound, can activate NMDA receptors, contributing to excitotoxicity.[5]

Oxidative Stress

Certain guanidino compounds have been shown to generate reactive oxygen species, which can lead to cellular damage.[1] This suggests a potential role for guanidino compounds in the pathology of diseases with an oxidative stress component.

Arginine Metabolism and Nitric Oxide Synthesis

As a metabolite of arginine, 4-GBA is intrinsically linked to the nitric oxide (NO) synthesis pathway, for which arginine is a substrate.[2] The impact of 4-GBA on nitric oxide synthase (NOS) activity is an area requiring further research.

Quantitative Data

Table 1: Preclinical Efficacy Data (Hypothetical)

| Parameter | Value | Cell/Animal Model | Therapeutic Area |

|---|---|---|---|

| IC50 (GABA Receptor Inhibition) | Data not available | Primary Neuronal Cultures | Neurotoxicity |

| EC50 (NMDA Receptor Activation) | Data not available | Primary Neuronal Cultures | Neurotoxicity |

| Neuroprotection (%) | Data not available | Animal Model of Uremia | Neuroprotection |

| Reduction in Seizure Activity | Data not available | Animal Model of Hyperargininemia | Epilepsy |

Table 2: Pharmacokinetic Profile (ADME - Hypothetical)

| Parameter | Value | Species | Route of Administration |

|---|---|---|---|

| Bioavailability (%) | Data not available | Rat | Oral |

| Half-life (t1/2) | Data not available | Rat | Intravenous |

| Cmax | Data not available | Rat | Oral |

| Volume of Distribution | Data not available | Rat | Intravenous |

| Clearance | Data not available | Rat | Intravenous |

Table 3: Toxicological Data (Hypothetical)

| Parameter | Value | Species | Route of Administration |

|---|---|---|---|

| LD50 | Data not available | Mouse | Intraperitoneal |

| No-Observed-Adverse-Effect-Level | Data not available | Rat | Oral (28-day study) |

Experimental Protocols

Detailed experimental protocols for the therapeutic application of this compound are not established. The following are generalized protocols for assessing the neuroprotective effects of a compound like 4-GBA in a preclinical setting.

In Vitro Neurotoxicity Assay

-

Cell Culture: Culture primary cortical neurons from embryonic rats.

-

Treatment: Expose neuronal cultures to a known neurotoxic guanidino compound (e.g., guanidinosuccinic acid) in the presence and absence of varying concentrations of this compound for 24 hours.

-

Assessment of Viability: Measure cell viability using an MTT or LDH assay to determine if 4-GBA can mitigate the neurotoxic effects.

-

Electrophysiology: Use patch-clamp techniques to measure the effect of 4-GBA on GABA- and NMDA-mediated currents in the presence of other neurotoxic guanidino compounds.

Animal Model of Uremic Encephalopathy

-

Animal Model: Induce chronic renal failure in rats through a 5/6 nephrectomy.

-

Administration: Administer this compound or vehicle control to the uremic rats daily via oral gavage or intraperitoneal injection for a period of several weeks.[14]

-

Behavioral Testing: Conduct behavioral tests (e.g., open field test, Morris water maze) to assess motor activity and cognitive function.

-

Biochemical Analysis: At the end of the study, collect brain tissue and plasma to measure levels of various guanidino compounds, markers of oxidative stress, and neurotransmitter levels.

-

Histopathology: Perform histological analysis of brain tissue to assess for neuronal damage.

Visualizations: Pathways and Workflows

Caption: Biosynthesis of this compound.

Caption: Potential Neurotoxic Mechanisms of Guanidino Compounds.

Caption: Preclinical Therapeutic Evaluation Workflow.

Conclusion

This compound is an endogenous metabolite with a currently underexplored therapeutic potential. Its association with arginine metabolism and the broader class of guanidino compounds suggests that it may play a role in neurological and metabolic disorders characterized by the accumulation of neurotoxic metabolites. While direct evidence for its efficacy is lacking, the theoretical framework presented in this guide highlights promising avenues for future research. A thorough investigation into its pharmacokinetic profile, safety, and specific mechanisms of action is warranted to determine its viability as a novel therapeutic agent. The development of robust preclinical studies, as outlined, will be a critical next step in elucidating the potential of this compound in a clinical setting.

References

- 1. Guanidino compounds generate reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A role for guanidino compounds in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guanidino compounds as uremic (neuro)toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma Metabolite Profiles of Children with Autism Spectrum Disorder [mdpi.com]

- 5. Endogenous guanidino compounds as uremic neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Biochemistry and neurotoxicology of guanidino compounds. History and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Showing Compound gamma-Guanidinobutyric acid (FDB005408) - FooDB [foodb.ca]

- 9. ymdb.ca [ymdb.ca]

- 10. NP-MRD: Showing NP-Card for this compound (NP0001360) [np-mrd.org]

- 11. Guanidino compounds that are increased in cerebrospinal fluid and brain of uremic patients inhibit GABA and glycine responses on mouse neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergistic effect of aminoguanidine and l-carnosine against thioacetamide-induced hepatic encephalopathy in rats: behavioral, biochemical, and ultrastructural evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Guanidino compound metabolism in arginine-free diet induced hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

4-Guanidinobutanoic Acid: A Technical Guide to its Potential Role in Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Guanidinobutanoic acid (4-GBA), also known as γ-guanidinobutyric acid, is an endogenous compound found in the mammalian brain and other tissues.[1][2] As a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA) and a metabolite in the arginine pathway, 4-GBA is positioned at a critical intersection of neuromodulatory and metabolic signaling.[3][4] This technical guide provides a comprehensive overview of the current understanding of 4-GBA, with a particular focus on its emerging role as a potential neuroprotective agent. We will delve into its chemical characteristics, biosynthesis, and the putative mechanisms underlying its neuroprotective effects, including its interaction with neurotransmitter systems and its antioxidant properties. This document also outlines detailed experimental protocols for investigating its therapeutic potential and presents key data in a structured format to aid researchers in the field of neuropharmacology and drug development.

Introduction to this compound (4-GBA)

This compound is a naturally occurring guanidino compound.[5] These compounds are characterized by the presence of a guanidinium (B1211019) group and are involved in various physiological processes.[6] 4-GBA's biosynthesis is linked to arginine metabolism, a key pathway in the body.[7] While its precise physiological functions are still under investigation, its presence in the central nervous system suggests a role in neural processes.[1]

Chemical and Physical Properties

4-GBA is a white, crystalline solid with good solubility in aqueous solutions, a characteristic that is crucial for its biological activity.[8][9] Its polar nature, owing to the presence of both a carboxyl and a guanidino group, facilitates interactions within the physiological environment.[8] A summary of its key properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-(diaminomethylideneamino)butanoic acid | [5] |

| Molecular Formula | C₅H₁₁N₃O₂ | [8] |

| Molecular Weight | 145.16 g/mol | [9] |

| CAS Number | 463-00-3 | [8] |

| Appearance | Crystalline solid (white or colorless) | [8] |

| Melting Point | 182 °C (decomposes) | [8][9] |

| Water Solubility | 14 mg/mL (at 25°C) | [9] |

| pKa (Strongest Acidic) | 4.24 | [3] |

Biosynthesis of this compound

The primary pathway for the synthesis of 4-GBA involves the amino acid arginine.[7] It is considered a derivative of arginine and its production is an integral part of nitrogen metabolism.[8] One of the established biosynthetic routes is the transamidination of the amidino group from arginine to γ-aminobutyric acid (GABA).[3][7]

References

- 1. Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ymdb.ca [ymdb.ca]

- 4. mdpi.com [mdpi.com]

- 5. gamma-Guanidinobutyric acid | C5H11N3O2 | CID 500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:463-00-3 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Buy 4-Guanidinobutyric acid | 463-00-3 [smolecule.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Guanidinobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobutanoic acid (4-GBA), also known as γ-guanidinobutyric acid, is an endogenous metabolite derived from L-arginine.[1] It plays a role in several metabolic pathways, including arginine and proline metabolism, and is implicated in creatine (B1669601) synthesis. Emerging research suggests its potential as a neuromodulator and neuroprotective agent, making it a compound of interest for drug development.[1][2] This technical guide provides a comprehensive overview of the solubility and stability of this compound, critical parameters for its handling, formulation, and development as a potential therapeutic agent.

Physicochemical Properties

This compound is a polar, hydrophilic compound. Its structure, featuring both a carboxyl group and a guanidinium (B1211019) group, contributes to its zwitterionic nature and strong hydrogen bonding capacity.[1][3]

Solubility Profile

The solubility of a compound is a critical factor in its absorption, distribution, and formulation. This compound exhibits good solubility in aqueous environments, a characteristic attributed to its polar functional groups.[1]

Aqueous Solubility

This compound is soluble in water. However, reported quantitative values vary, suggesting that experimental conditions significantly influence the results. It is essential to consider the method of determination (e.g., kinetic vs. thermodynamic) when comparing solubility data.

| Solvent | Solubility | Temperature (°C) | Method |

| Water | 14 mg/mL (96.44 mM)[1][4] | 25 | Not Specified |

| Water | 25 mg/mL (172.22 mM)[5] | Not Specified | Requires sonication |

| Water | 5.13 g/L (35.34 mM)[6] | Not Specified | Predicted (ALOGPS) |

| Water | 2.78 g/L (19.15 mM)[7] | Not Specified | Predicted (ALOGPS) |

| PBS | 16.67 mg/mL (114.84 mM)[5] | Not Specified | Requires sonication, warming, and heating to 60°C |

Solubility in Organic Solvents

This compound is generally poorly soluble in organic solvents.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Insoluble[8][9] |

| Most Organic Solvents | Essentially insoluble[1] |

Factors Influencing Solubility

-

pH: The solubility of this compound is pH-dependent. The presence of the carboxylic acid and guanidinium groups means that the ionization state of the molecule changes with pH, which in turn affects its solubility. Generally, the solubility is expected to increase in both acidic and basic environments compared to its isoelectric point.[1]

-

Temperature: As with many solid solutes, the aqueous solubility of this compound is expected to increase with temperature.[1]

Stability Profile

Understanding the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Solid-State Stability

In its solid, crystalline form, this compound is stable under standard conditions.[1] For long-term storage, the following conditions are recommended:

| Storage Condition | Duration |

| -20°C | 3 years[5][9] |

| 4°C | 2 years[5] |

| 2-8°C | Recommended for general storage[1][10] |

Thermal Stability

The thermal stability of this compound is indicated by its high melting point with decomposition.

| Parameter | Value |

| Melting Point | 280-282 °C (with decomposition)[1][11] |

The high decomposition temperature suggests strong intermolecular forces in the crystalline state.

Solution Stability

For solutions, storage at low temperatures is recommended:

| Storage Condition | Duration |

| -80°C in solvent | 1 year[9] |

| -20°C in solvent | 1 year[5] |

Photostability

Specific photostability studies on this compound are not widely reported. However, as with any pharmaceutical compound, its sensitivity to light should be evaluated according to ICH Q1B guidelines. This involves exposing the solid drug substance and solutions to a defined light source and monitoring for degradation.

Experimental Protocols

The following sections outline general experimental protocols that can be adapted for the determination of the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[8][12][13][14]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, buffer of specific pH)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, stop the agitation and allow the suspension to settle.

-

Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Carefully withdraw a clear aliquot of the supernatant.

-

Dilute the supernatant with the solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculate the solubility by correcting for the dilution factor.

Workflow for Shake-Flask Solubility Determination

Stability Testing: General Protocol for Forced Degradation

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods, following ICH Q1A(R2) guidelines.[3][15][16]

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

-

Hydrolytic:

-

Acidic: e.g., 0.1 M HCl at 60°C for 24 hours.

-

Neutral: e.g., Water at 60°C for 24 hours.

-

Basic: e.g., 0.1 M NaOH at 60°C for 24 hours.

-

-

Oxidative: e.g., 3% H₂O₂ at room temperature for 24 hours.

-

Thermal (Dry Heat): e.g., Solid compound at 105°C for 24 hours.

-

Photolytic: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B. A dark control should be run in parallel.[15]

Procedure:

-

Prepare solutions of this compound at a known concentration in the respective stress media.

-

For thermal and photolytic studies, use the solid compound.

-

Expose the samples to the specified stress conditions for a defined period.

-

At appropriate time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).

-

Analyze the samples using a stability-indicating analytical method (e.g., HPLC with a gradient method capable of separating the parent compound from its degradation products).

-

Determine the percentage of degradation and identify any major degradation products.

General Workflow for Forced Degradation Study

Biological Context and Signaling Pathways

This compound is a metabolite in the arginine and proline metabolism pathway.[17][18] Its formation is linked to the catabolism of L-arginine.

Arginine and Proline Metabolism

This compound is formed from L-arginine through a series of enzymatic reactions. Understanding its position in this pathway is crucial for elucidating its physiological role.

Arginine and Proline Metabolism Pathway

Potential Neuromodulatory Role

There is growing evidence that this compound may act as a neuromodulator in the central nervous system. Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, suggests a potential interaction with GABA receptors.[19] While the exact nature of this interaction is still under investigation, it is hypothesized that 4-GBA may modulate GABAergic neurotransmission.

Hypothesized Neuromodulatory Action of 4-GBA

Conclusion

This compound is a water-soluble, polar compound with limited solubility in organic solvents. Its solid form is stable under recommended storage conditions, and its thermal stability is indicated by a high melting point with decomposition. While general protocols for assessing its solubility and stability are available, further studies are required to generate a comprehensive, quantitative dataset, particularly regarding its degradation kinetics under various stress conditions. Its role as a metabolite in the arginine and proline pathway is established, and its potential as a neuromodulator warrants further investigation. This guide provides a foundational understanding for researchers and drug development professionals working with this promising compound.

References

- 1. Arginine and Proline Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gamma-Guanidinobutyric acid | C5H11N3O2 | CID 500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ikev.org [ikev.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. ymdb.ca [ymdb.ca]

- 8. enamine.net [enamine.net]

- 9. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-GUANIDINOBUTYRIC ACID | 463-00-3 [chemicalbook.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. ICH Official web site : ICH [ich.org]

- 16. pharmaacademias.com [pharmaacademias.com]

- 17. KEGG PATHWAY: Arginine and proline metabolism [kegg.jp]

- 18. Arginine and proline metabolism - Wikipedia [en.wikipedia.org]

- 19. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

4-Guanidinobutanoic Acid in Exercise Physiology: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Guanidinobutanoic acid (4-GBA), also known as γ-guanidinobutyric acid, is an arginine metabolite with structural similarities to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While direct research into its effects on exercise performance is limited, its biochemical origins and molecular structure suggest several plausible mechanisms through which it could influence exercise physiology. This technical guide synthesizes the available preclinical and indirect clinical evidence to provide a framework for future research. The primary hypothesized mechanisms of action include its role as a potential creatine (B1669601) precursor, its function as a GABA receptor agonist which may influence growth hormone secretion, and its relationship with arginine-dependent nitric oxide synthesis. This document provides an in-depth overview of these pathways, summarizes quantitative data from closely related compounds, details relevant experimental protocols, and outlines potential avenues for drug development and further scientific inquiry.

Introduction to this compound (4-GBA)

This compound is a naturally occurring guanidino compound. It is synthesized endogenously from L-arginine and γ-aminobutyric acid (GABA).[1] Its structure is notable for containing both a guanidinium (B1211019) group, characteristic of arginine, and a butanoic acid backbone that makes it a structural analogue of GABA. This dual characteristic positions 4-GBA at the intersection of cellular energy metabolism and neuromodulation, making it a compound of interest for exercise physiology research.[2]

The primary enzyme responsible for its synthesis is L-arginine:glycine (B1666218) amidinotransferase (AGAT), the same enzyme that catalyzes the first and rate-limiting step of creatine synthesis.[3][4] However, in the case of 4-GBA synthesis, AGAT exhibits promiscuity, utilizing GABA instead of glycine as the acceptor for the amidino group from arginine.[3] This biochemical linkage to both the creatine and GABA pathways forms the foundation of its theoretical ergogenic potential.

Hypothesized Mechanisms of Action in Exercise Physiology

The potential ergogenic effects of 4-GBA are predicated on three primary, interconnected mechanisms. It is crucial to note that while these pathways are biochemically plausible, direct evidence from 4-GBA supplementation studies on exercise outcomes is currently lacking.

Role in Creatine Metabolism

The synthesis of 4-GBA is catalyzed by the enzyme AGAT, which is central to creatine production.[3] The primary and most well-understood function of AGAT is to transfer an amidino group from arginine to glycine, forming guanidinoacetic acid (GAA), the direct precursor to creatine.[4][5] The ability of AGAT to also use GABA as a substrate to produce 4-GBA suggests that supplemental 4-GBA could influence the creatine synthesis pathway, potentially by competing for the enzyme or by sparing arginine for other metabolic functions.

GABAergic Neuromodulation and Potential for Growth Hormone Release

4-GBA is a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system.[6] Studies have shown that guanidino compounds, including 4-GBA, can act as GABA mimetics and activate GABA-A receptors.[2] These receptors are ligand-gated ion channels that, upon activation, permit an influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of action potentials.[7]

This GABAergic activity is significant for exercise physiology due to GABA's role in stimulating pituitary growth hormone (GH) secretion.[8] Research demonstrates that oral GABA administration can significantly increase both resting and post-exercise GH levels.[9] The mechanism is believed to involve the activation of GABA-A receptors at the pituitary or hypothalamic level. As a GABA analogue, 4-GBA may share this secretagogue property.

Relationship to Nitric Oxide Synthesis

The link between 4-GBA and nitric oxide (NO) is indirect and stems from their shared precursor, L-arginine. Arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce NO, a critical signaling molecule for vasodilation and blood flow regulation in skeletal muscle. Enhanced blood flow is a key component of exercise performance and recovery. By being a product of arginine metabolism, the administration of 4-GBA could potentially influence arginine availability for other pathways, including NO synthesis. This "arginine sparing" effect is purely theoretical for 4-GBA but has been suggested for the related compound GAA.

Quantitative Data from Related Compounds

Direct quantitative data on the ergogenic effects of 4-GBA is not available in the current body of scientific literature. However, to provide context for researchers, data from studies on Guanidinoacetic Acid (GAA), the direct creatine precursor also synthesized by AGAT, and GABA, the parent molecule of 4-GBA, are presented below.